molecular formula C16H20N4O2 B6722518 N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide

Cat. No.: B6722518
M. Wt: 300.36 g/mol
InChI Key: UXKHMORABPUJSD-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide: is a synthetic organic compound that features a benzylcarbamoyl group and a dimethylimidazolyl moiety

Properties

IUPAC Name

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-13(2)20(11-18-12)9-8-15(21)19-16(22)17-10-14-6-4-3-5-7-14/h3-7,11H,8-10H2,1-2H3,(H2,17,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKHMORABPUJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CCC(=O)NC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of Dimethyl Groups: The 4,5-dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Propanamide Chain: The propanamide chain is attached through an amidation reaction, where the imidazole derivative reacts with 3-bromopropanoic acid.

    Formation of the Benzylcarbamoyl Group: The final step involves the reaction of the intermediate with benzyl isocyanate to form the benzylcarbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring or the benzylcarbamoyl group.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to their active sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)butanamide: Similar structure with a butanamide chain instead of a propanamide chain.

    N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)ethanamide: Similar structure with an ethanamide chain instead of a propanamide chain.

Uniqueness

N-(benzylcarbamoyl)-3-(4,5-dimethylimidazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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